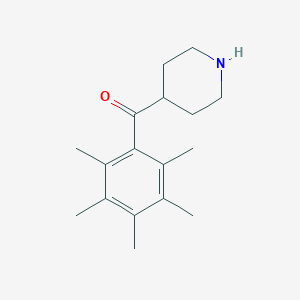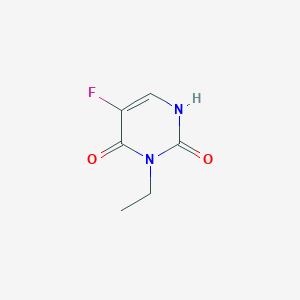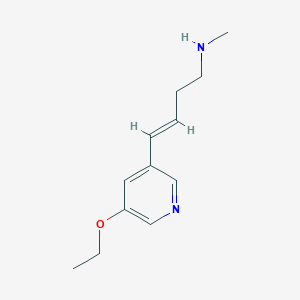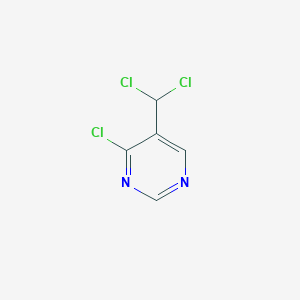
4-Chloro-5-(dichloromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-(dichloromethyl)pyrimidine, also known as CPDC, is a chemical compound that has been used in various scientific research applications. CPDC is a pyrimidine derivative that is commonly used as a building block in the synthesis of other compounds.
Mécanisme D'action
4-Chloro-5-(dichloromethyl)pyrimidine is known to inhibit the activity of various enzymes, including DNA polymerase and topoisomerase. It has been shown to induce DNA damage, which can lead to cell cycle arrest and apoptosis. 4-Chloro-5-(dichloromethyl)pyrimidine has also been shown to have antiviral activity by inhibiting the replication of certain viruses.
Biochemical and Physiological Effects:
4-Chloro-5-(dichloromethyl)pyrimidine has been shown to have both biochemical and physiological effects. It has been shown to induce DNA damage, which can lead to cell cycle arrest and apoptosis. 4-Chloro-5-(dichloromethyl)pyrimidine has also been shown to have antiviral activity by inhibiting the replication of certain viruses. In addition, 4-Chloro-5-(dichloromethyl)pyrimidine has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Chloro-5-(dichloromethyl)pyrimidine in lab experiments is its high yield and simplicity of synthesis. 4-Chloro-5-(dichloromethyl)pyrimidine is also relatively stable and easy to handle. However, one of the limitations of using 4-Chloro-5-(dichloromethyl)pyrimidine is its toxicity. 4-Chloro-5-(dichloromethyl)pyrimidine has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 4-Chloro-5-(dichloromethyl)pyrimidine in scientific research. One area of interest is the development of new anticancer and antiviral agents based on the structure of 4-Chloro-5-(dichloromethyl)pyrimidine. Another area of interest is the study of 4-Chloro-5-(dichloromethyl)pyrimidine's mechanism of action and its effects on DNA repair mechanisms. Additionally, 4-Chloro-5-(dichloromethyl)pyrimidine could be used as a tool in the study of various diseases, such as cancer and viral infections.
Méthodes De Synthèse
The synthesis of 4-Chloro-5-(dichloromethyl)pyrimidine can be achieved through a multistep process. One of the most common methods involves the reaction of 4-chloro-5-nitropyrimidine with formaldehyde and hydrochloric acid to produce 4-chloro-5-(dichloromethyl)pyrimidine. This method has been widely used due to its high yield and simplicity.
Applications De Recherche Scientifique
4-Chloro-5-(dichloromethyl)pyrimidine has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It has been used as a building block in the synthesis of various compounds, such as antiviral and anticancer agents. 4-Chloro-5-(dichloromethyl)pyrimidine has also been used as a tool in the study of DNA repair mechanisms and DNA damage response.
Propriétés
Numéro CAS |
172225-58-0 |
|---|---|
Nom du produit |
4-Chloro-5-(dichloromethyl)pyrimidine |
Formule moléculaire |
C5H3Cl3N2 |
Poids moléculaire |
197.45 g/mol |
Nom IUPAC |
4-chloro-5-(dichloromethyl)pyrimidine |
InChI |
InChI=1S/C5H3Cl3N2/c6-4(7)3-1-9-2-10-5(3)8/h1-2,4H |
Clé InChI |
FUGKONDQQBUWQV-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC=N1)Cl)C(Cl)Cl |
SMILES canonique |
C1=C(C(=NC=N1)Cl)C(Cl)Cl |
Synonymes |
Pyrimidine, 4-chloro-5-(dichloromethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



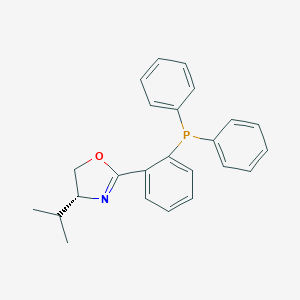
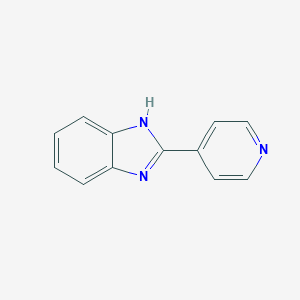
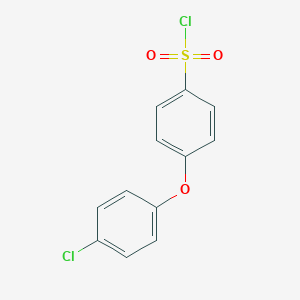
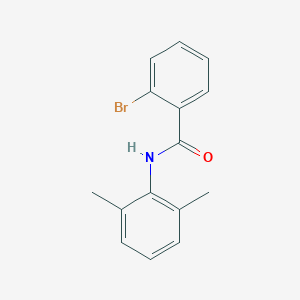
![5-Hydroxybenzo[d]isoxazol-3(2H)-one](/img/structure/B64969.png)
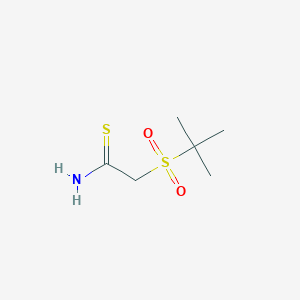
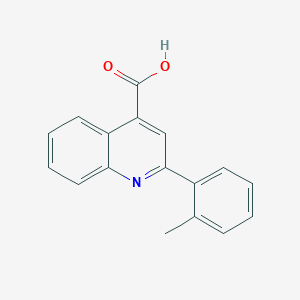
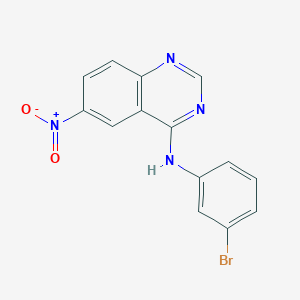
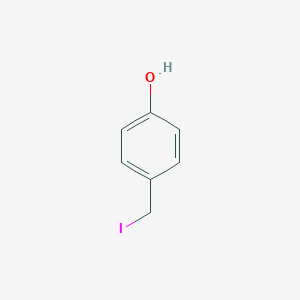
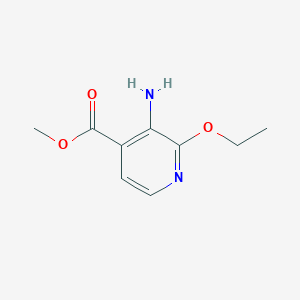
![1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone](/img/structure/B64983.png)
